2-Fluoro-2-(3-methylbutyl)propanedioic acid

Description

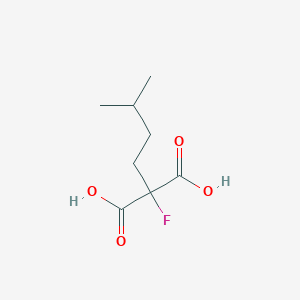

2-Fluoro-2-(3-methylbutyl)propanedioic acid is a fluorinated derivative of propanedioic acid (malonic acid), characterized by a fluorine atom and a branched 3-methylbutyl group at the second carbon of the central dicarboxylic acid backbone. Fluorinated carboxylic acids are often studied for enhanced metabolic stability and bioavailability in pharmaceutical applications .

Properties

IUPAC Name |

2-fluoro-2-(3-methylbutyl)propanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO4/c1-5(2)3-4-8(9,6(10)11)7(12)13/h5H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBHLYHUZYAUDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Diethyl Malonate

The malonic ester synthesis serves as the cornerstone for introducing the 3-methylbutyl group. Diethyl malonate undergoes deprotonation with a strong base (e.g., sodium hydride or potassium carbonate) to generate a resonance-stabilized enolate, which subsequently reacts with 1-bromo-3-methylbutane via nucleophilic substitution.

Representative Procedure :

- Reagents : Diethyl malonate (1.0 equiv), NaH (2.2 equiv), 1-bromo-3-methylbutane (1.1 equiv), anhydrous tetrahydrofuran (THF).

- Conditions : 0°C to room temperature, 12–24 h under nitrogen atmosphere.

- Outcome : Diethyl 2-(3-methylbutyl)malonate is obtained in 65–75% yield after purification by vacuum distillation.

This step’s efficiency depends on the alkyl halide’s reactivity and the base’s ability to fully deprotonate the malonate ester. Steric hindrance from the 3-methylbutyl group marginally slows the reaction compared to linear alkyl halides.

Fluorination of the Alkylated Malonate

Electrophilic fluorination of the remaining α-hydrogen in diethyl 2-(3-methylbutyl)malonate is achieved using N-fluorobenzenesulfonimide (NFSI) under basic conditions. The enolate, generated with lithium diisopropylamide (LDA), reacts with NFSI to install the fluorine atom.

Optimization Insights :

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at −78°C prevents premature decomposition of the enolate.

- Stoichiometry : A 1:1 molar ratio of enolate to NFSI ensures complete conversion without overfluorination.

- Yield : 60–70% after column chromatography, with minor byproducts arising from competing protonation or dialkylation.

Hydrolysis to Propanedioic Acid

The final step involves saponification of diethyl 2-fluoro-2-(3-methylbutyl)malonate to the corresponding diacid. Traditional alkaline hydrolysis (e.g., NaOH/H₂O) risks decarboxylation, necessitating milder alternatives.

Key Findings :

- Condition Screening :

- Decarboxylation Mitigation : Lower temperatures (<30°C) and shorter reaction times (<2 h) are critical to preserving the carboxylic acid groups.

Direct Fluorination of Pre-Alkylated Malonic Acid

An alternative route employs silver-catalyzed decarboxylative fluorination of 2-(3-methylbutyl)malonic acid, though this method risks partial decarboxylation. Silver nitrate (AgNO₃) and Selectfluor® in acetonitrile selectively replace one α-hydrogen with fluorine, yielding the monofluorinated product.

Reaction Dynamics :

- Substrate : 2-(3-methylbutyl)malonic acid (synthesized via malonic ester hydrolysis).

- Catalyst : AgNO₃ (10 mol%), Selectfluor® (1.2 equiv), CH₃CN, 80°C, 6 h.

- Outcome : 45–50% yield of this compound, with 30–35% recovered starting material due to incomplete conversion.

This route’s limitation lies in the inherent instability of malonic acid under oxidative conditions, necessitating rigorous exclusion of moisture and oxygen.

Comparative Analysis of Synthetic Routes

| Parameter | Alkylation-Fluorination-Hydrolysis | Direct Fluorination |

|---|---|---|

| Overall Yield | 40–45% | 20–25% |

| Decarboxylation Risk | Low (controlled hydrolysis) | High (Ag-catalyzed step) |

| Functional Group Tolerance | Broad (esters stable under alkylation) | Limited (acid-sensitive) |

| Scalability | High (batchwise compatible) | Moderate (sensitivity) |

The alkylation-fluorination-hydrolysis sequence emerges as the superior method due to higher yields and better control over intermediate stability.

Challenges and Mitigation Strategies

- Fluorination Selectivity : Competing protonation during enolate formation reduces fluorination efficiency. Using excess NFSI (1.5 equiv) and slow reagent addition improves selectivity.

- Ester Hydrolysis : HBr/AcOH outperforms traditional alkaline hydrolysis by avoiding decarboxylation, as demonstrated in analogous fluorinated malonates.

- Purification : Silica gel chromatography effectively separates the diacid from minor decarboxylated byproducts (e.g., 2-fluoro-2-(3-methylbutyl)acetic acid).

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(3-methylbutyl)propanedioic acid can undergo various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the fluoro group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Replacement of the fluoro group with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of 2-(3-methylbutyl)propanedioic acid.

Substitution: Formation of substituted propanedioic acids with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3-methylbutyl)propanedioic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Propanedioic Acid Derivatives

(a) Perfluoroalkyl Propanedioic Acid Esters

- Example: Propanedioic acid, mono(γ-ω-perfluoro-C8-12-alkyl) derivs., bis[4-(ethenyloxy)butyl] esters (CAS 238420-80-9) Key Differences: These esters feature long perfluoroalkyl chains instead of the 3-methylbutyl group, leading to extreme hydrophobicity and chemical inertness. Applications: Used in surfactants and coatings due to their resistance to heat and solvents.

(b) Malonomicin (CAS 38249-71-7)

- Structure: A complex propanedioic acid derivative with amino and hydroxy substituents . Functional Impact: The amino and hydroxy groups enable hydrogen bonding, contrasting with the fluorine and alkyl chain in the target compound.

Fluorinated Propanoic and Propanoic Acid Derivatives

(a) 3-Fluoro-2,2-dimethyl-3-phenylpropanoic Acid (CAS 791017-12-4)

- Structure : Fluorine at C3, with a phenyl and two methyl groups at C2 .

- Acidity : The phenyl group increases acidity (pKa ~2.5–3.0) compared to aliphatic chains.

- Lipophilicity : LogP ~2.8 (predicted), lower than the target compound due to the 3-methylbutyl group’s higher hydrophobicity.

(b) 2-(3-Fluoro-4-phenylphenyl)propanoic Acid

- Structure: Fluorine on an aromatic ring, linked to a biphenyl system . Bioactivity: Marketed as non-steroidal anti-inflammatory drugs (e.g., Flurbiprofen), highlighting fluorine’s role in enhancing drug potency.

(c) 3-Amino-2-fluoropropanoic Acid

- Structure: Fluorine at C2 and an amino group at C3 . Chemical Behavior: The amino group introduces zwitterionic properties, increasing water solubility (logP <0) compared to the target compound’s hydrophobic chain.

Non-Fluorinated Analogues

(a) 2-Hydroxyisobutyric Acid (CAS 594-61-6)

- Structure : Hydroxyl group replaces fluorine, with a methyl branch .

- Acidity : pKa ~3.5–4.0, weaker than fluorinated analogs due to fluorine’s electron-withdrawing effect.

- Applications : Used in polymer synthesis and as a metabolite in ketolysis.

(b) 2-Bromo-2-methylpropanoic Acid

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Group Impact on Properties

Biological Activity

2-Fluoro-2-(3-methylbutyl)propanedioic acid is a fluorinated derivative of malonic acid, which has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is notable for its structural features that may influence its interaction with biological systems, particularly in the context of drug design and development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a fluorine atom, which can enhance the lipophilicity and metabolic stability of the compound compared to its non-fluorinated analogs.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study published in the Chemical and Pharmaceutical Bulletin highlighted that fluorinated compounds can disrupt bacterial cell membranes, leading to increased permeability and eventual cell death .

Enzyme Inhibition

Fluorinated carboxylic acids have been shown to act as inhibitors of various enzymes. For instance, studies have demonstrated that such compounds can inhibit fatty acid synthase, an enzyme crucial for lipid metabolism, which may have implications for treating metabolic disorders . The presence of the fluorine atom can enhance binding affinity due to stronger interactions with the enzyme's active site.

Case Studies

- Antitumor Activity : In a preclinical study, a series of fluorinated malonic acid derivatives, including this compound, were evaluated for their cytotoxic effects on cancer cell lines. The results indicated significant inhibition of cell proliferation in several types of cancer cells, suggesting potential as an anticancer agent .

- Neuroprotective Effects : Another study investigated the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal cell death through antioxidant mechanisms, highlighting their potential in neurodegenerative disease therapies .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Preliminary toxicity studies indicate that this compound exhibits low acute toxicity in animal models; however, further long-term studies are necessary to fully understand its safety profile .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-2-(3-methylbutyl)propanedioic acid, and what challenges arise during its preparation?

- Methodology : A plausible synthesis involves coupling a fluorinated precursor (e.g., fluoromalonate) with a branched alkyl halide (e.g., 3-methylbutyl bromide) under basic conditions. Challenges include steric hindrance from the 3-methylbutyl group and competing side reactions due to fluorine's electron-withdrawing effects. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by H/F NMR and HPLC-MS are critical for confirming purity .

- Key Considerations : Optimize reaction temperature (40–60°C) to balance reactivity and selectivity. Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : F NMR is essential to verify fluorine substitution and assess electronic environments. H NMR can resolve methyl/butyl group integration ratios .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M-H]) and fragmentation patterns.

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) quantifies purity (>95% recommended for biological assays) .

Q. What biological targets are hypothesized for fluorinated propanoic acid derivatives like this compound?

- Mechanistic Insight : Fluorinated analogs often target enzymes with hydrophobic active sites (e.g., cyclooxygenases (COX) or lipoxygenases (LOX)) due to fluorine's lipophilicity and steric mimicry. Preliminary docking studies suggest potential inhibition of COX-2, supported by in vitro assays measuring prostaglandin E2 (PGE2) suppression .

Advanced Research Questions

Q. How does stereochemistry at the fluorinated carbon influence biological activity?

- Experimental Design : Synthesize enantiomers via chiral resolution (e.g., using a chiral HPLC column) and compare IC values in enzyme inhibition assays. Fluorine's electronegativity may stabilize transition states differently in R vs. S configurations.

- Case Study : For a related compound, 2-fluoro-2-(3-fluoro-4-methylphenyl)acetic acid, the (R)-enantiomer showed 10-fold higher COX-2 affinity than (S) .

Q. What strategies resolve contradictory data between in vitro activity and in vivo pharmacokinetics?

- Troubleshooting Workflow :

Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation pathways (e.g., esterase cleavage).

Modify the 3-methylbutyl chain to reduce steric bulk or introduce deuterium for metabolic blocking .

Use LC-MS/MS to track compound distribution in plasma/tissues and correlate with efficacy .

Q. How can computational methods optimize this compound's interactions with cytochrome P450 enzymes?

- Methodology :

- Perform molecular dynamics simulations to map binding poses in CYP3A4/CYP2D6 active sites.

- Adjust substituents (e.g., shorten the alkyl chain) to minimize steric clashes. Validate predictions via UV-Vis spectroscopy (substrate depletion assays) .

Key Research Gaps

- Metabolic Pathways : No data exist on renal clearance or metabolite identification for this compound.

- Crystallography : X-ray structures of the compound bound to COX-2 would clarify fluorine's role in binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.